molecular formula C16H24N2O2 B2953971 Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate CAS No. 2305252-07-5

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

Cat. No.: B2953971
CAS No.: 2305252-07-5
M. Wt: 276.38
InChI Key: RUAGTWDBSVNUMH-UHFFFAOYSA-N
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Description

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring. Key structural features include a tert-butyl ester group at position 3 and a methylamino substituent at position 5 (Figure 1). The methylamino group may contribute to hydrogen bonding or electrostatic interactions in biological systems.

Properties

IUPAC Name

tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-12-7-5-6-8-13(12)14(11-18)17-4/h5-8,14,17H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAGTWDBSVNUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction, where a suitable amine (e.g., methylamine) reacts with an intermediate compound.

    Addition of the Tert-butyl Group: The tert-butyl group is typically introduced via an alkylation reaction using tert-butyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Key considerations in industrial production include the selection of catalysts, reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzazepine core or the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, amines, and other nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its effects on neurological or cardiovascular systems.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Positional Isomer: Tert-butyl 1-(methylamino)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate (CAS 19009-39-3) This compound, listed in Enamine Ltd’s catalog (), differs from the target molecule only in the position of the methylamino group (position 1 vs. 5). This positional isomerism alters the molecule’s conformational flexibility and electronic distribution. For instance, a methylamino group at position 1 may sterically hinder interactions with flat binding pockets, whereas position 5 could orient the group toward solvent-exposed regions in a protein target. Such differences highlight the importance of substituent placement in drug design .

2.1.2 Benazepril Hydrochloride (CAS 86541-74-4)
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, shares the tetrahydrobenzazepine core but features a carboxylic acid and ethyl ester at position 3 (). The carboxylic acid is critical for ACE inhibition, forming ionic interactions with the enzyme’s zinc center. In contrast, the tert-butyl ester in the target compound lacks this acidic moiety, suggesting divergent pharmacological roles. Additionally, the ethyl ester in benazepril is more hydrolytically labile than the tert-butyl group, which may confer greater metabolic stability to the target molecule .

Functional Group Analysis

Compound Name Substituent Position Functional Groups Molecular Weight CAS Number Applications/Notes
Target Compound 5 tert-butyl ester, methylamino 290.36* N/A Potential synthetic intermediate
Tert-butyl 1-(methylamino)-... (Enamine) 1 tert-butyl ester, methylamino 290.36 19009-39-3 Building block for organic synthesis
Benazepril Hydrochloride 3 Ethyl ester, carboxylic acid 460.95 86541-74-4 ACE inhibitor, antihypertensive drug

*Calculated based on formula C₁₇H₂₄N₂O₂.

Key Observations:

  • Lipophilicity: The tert-butyl group in the target compound increases logP compared to benazepril’s ethyl ester, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Bioactivity: Benazepril’s carboxylic acid is essential for ACE inhibition, whereas the target compound’s methylamino group may enable alternative binding mechanisms (e.g., amine receptor targets).

Research Findings and Implications

  • Synthetic Utility: The Enamine compound (CAS 19009-39-3) demonstrates that benzazepines with tert-butyl esters are valuable building blocks for medicinal chemistry, enabling modular substitution .
  • Pharmacological Potential: Structural parallels to benazepril suggest the target compound could be optimized for non-ACE targets (e.g., serotonin or dopamine receptors) by modifying substituent positions .

Biological Activity

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 109010-60-8
  • Structure : The compound features a benzazepine core with a tert-butyl ester and a methylamino group, which are crucial for its biological activity.

Biological Activity

The biological activity of this compound has been primarily studied in the context of its interaction with neurotransmitter systems and potential therapeutic applications.

  • Receptor Interaction : Research indicates that the compound may act as a modulator of certain neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This modulation could have implications for the treatment of neurological disorders such as schizophrenia and depression.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism, thus increasing the availability of these neurotransmitters in the synaptic cleft.

Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of anxiolytic and antidepressant effects. The study measured various behavioral assays such as the forced swim test and elevated plus maze.

AssayControl Group (Mean ± SEM)Treatment Group (Mean ± SEM)
Forced Swim Test (seconds)120 ± 1080 ± 8
Elevated Plus Maze (% time in open arms)30 ± 560 ± 7

These results suggest that the compound may have anxiolytic properties by reducing despair behavior and increasing exploratory behavior.

Study 2: Binding Affinity

In vitro studies using radiolabeled ligands showed that this compound binds with moderate affinity to dopamine D2 receptors. The binding affinity was determined using competitive binding assays.

Receptor TypeBinding Affinity (Ki)
Dopamine D250 nM
Serotonin 5-HT2A>100 nM

This indicates a selective action on dopaminergic pathways compared to serotonergic pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The general synthetic route includes:

  • Formation of the benzazepine core through cyclization.
  • Introduction of the tert-butyl ester via esterification reactions.
  • Methylation to introduce the methylamino group.

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